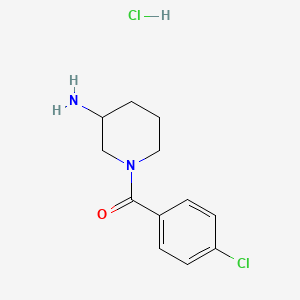![molecular formula C13H11F2NO B1438572 [3-氟-4-(2-氟苯氧基)苯基]甲胺 CAS No. 1038721-54-8](/img/structure/B1438572.png)
[3-氟-4-(2-氟苯氧基)苯基]甲胺
描述
[3-Fluoro-4-(2-fluorophenoxy)phenyl]methanamine is a chemical compound with the molecular formula C13H11F2NO and a molecular weight of 235.23 g/mol . This compound is characterized by the presence of two fluorine atoms and a phenoxy group attached to a phenylmethanamine structure. It is used in various scientific research applications due to its unique chemical properties.
科学研究应用
[3-Fluoro-4-(2-fluorophenoxy)phenyl]methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
生化分析
Biochemical Properties
[3-Fluoro-4-(2-fluorophenoxy)phenyl]methanamine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can include binding to active sites or allosteric sites on enzymes, leading to inhibition or activation of enzymatic activity . Additionally, [3-Fluoro-4-(2-fluorophenoxy)phenyl]methanamine may interact with proteins involved in cell signaling pathways, affecting their function and downstream signaling events.
Cellular Effects
The effects of [3-Fluoro-4-(2-fluorophenoxy)phenyl]methanamine on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of genes involved in metabolic processes, leading to changes in the levels of metabolites and overall cellular metabolism . Furthermore, [3-Fluoro-4-(2-fluorophenoxy)phenyl]methanamine can impact cell signaling pathways by interacting with key signaling proteins, thereby affecting cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of [3-Fluoro-4-(2-fluorophenoxy)phenyl]methanamine involves its binding interactions with biomolecules. This compound can bind to specific sites on enzymes, leading to inhibition or activation of their activity. For example, it may inhibit an enzyme by binding to its active site, preventing the substrate from accessing the site and thus blocking the enzymatic reaction . Additionally, [3-Fluoro-4-(2-fluorophenoxy)phenyl]methanamine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [3-Fluoro-4-(2-fluorophenoxy)phenyl]methanamine can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that [3-Fluoro-4-(2-fluorophenoxy)phenyl]methanamine remains stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term effects on cellular function have been noted in both in vitro and in vivo studies, with prolonged exposure leading to alterations in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of [3-Fluoro-4-(2-fluorophenoxy)phenyl]methanamine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, toxic or adverse effects can be observed . These effects may include cellular toxicity, disruption of metabolic processes, and alterations in gene expression. Threshold effects have been noted, where a certain dosage level must be reached before significant effects are observed.
Metabolic Pathways
[3-Fluoro-4-(2-fluorophenoxy)phenyl]methanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For example, this compound may inhibit or activate enzymes involved in the breakdown or synthesis of specific metabolites, leading to changes in their concentrations within the cell.
Transport and Distribution
The transport and distribution of [3-Fluoro-4-(2-fluorophenoxy)phenyl]methanamine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active or passive transport mechanisms . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of [3-Fluoro-4-(2-fluorophenoxy)phenyl]methanamine is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-Fluoro-4-(2-fluorophenoxy)phenyl]methanamine typically involves the reaction of 3-fluoro-4-nitrophenol with 2-fluorophenol in the presence of a base to form the corresponding ether. This intermediate is then reduced to the amine using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
[3-Fluoro-4-(2-fluorophenoxy)phenyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.
Reduction: The nitro group in the precursor can be reduced to form the amine.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
作用机制
The mechanism of action of [3-Fluoro-4-(2-fluorophenoxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and phenoxy group contribute to its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
- [3-Fluoro-4-(2-chlorophenoxy)phenyl]methanamine
- [3-Fluoro-4-(2-bromophenoxy)phenyl]methanamine
- [3-Fluoro-4-(2-methylphenoxy)phenyl]methanamine
Uniqueness
[3-Fluoro-4-(2-fluorophenoxy)phenyl]methanamine is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets .
属性
IUPAC Name |
[3-fluoro-4-(2-fluorophenoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO/c14-10-3-1-2-4-12(10)17-13-6-5-9(8-16)7-11(13)15/h1-7H,8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQCRHROXAIZEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)CN)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


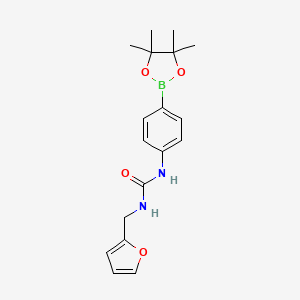
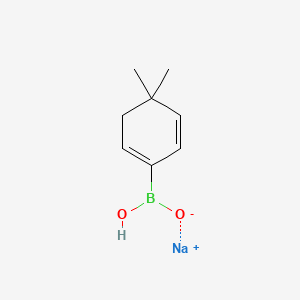
![2'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1438493.png)
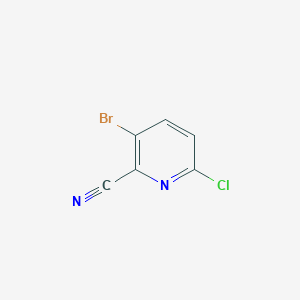

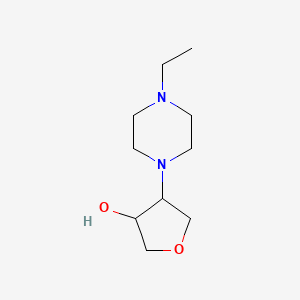
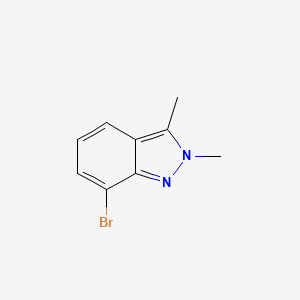
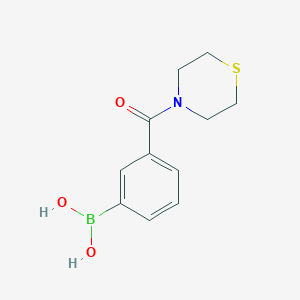
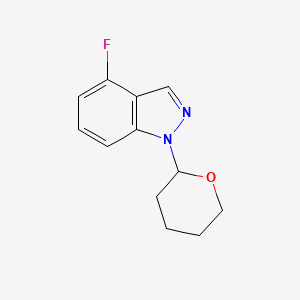
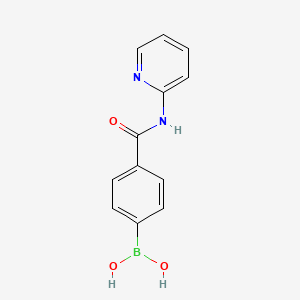

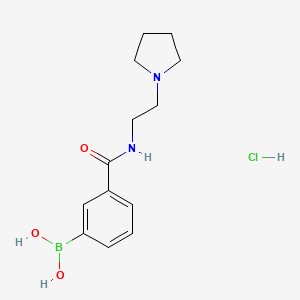
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride](/img/structure/B1438511.png)
